molecular formula C16H11NO B1625427 11H-Benzo[a]carbazol-4-ol CAS No. 23682-01-1

11H-Benzo[a]carbazol-4-ol

Cat. No.: B1625427
CAS No.: 23682-01-1
M. Wt: 233.26 g/mol
InChI Key: RTGIEALKCFMLAB-UHFFFAOYSA-N
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Description

11H-Benzo[a]carbazol-4-ol is an aromatic heterocyclic compound with the molecular formula C16H11NO. It is a derivative of carbazole, featuring a fused tricyclic structure consisting of two benzene rings and a nitrogen-containing five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11H-Benzo[a]carbazol-4-ol typically involves benzannulation strategies, which are methods to construct benzene rings fused to other ring systems. One common approach is the palladium-catalyzed reaction sequence, which includes an intermolecular amination followed by an intramolecular direct arylation . This method is highly regioselective and allows for the functionalization of the carbazole core.

Industrial Production Methods: Industrial production of this compound may involve the distillation of coal tar, where carbazole concentrates in the anthracene distillate. This waste product is then processed to isolate carbazole derivatives, including this compound .

Chemical Reactions Analysis

Types of Reactions: 11H-Benzo[a]carbazol-4-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .

Scientific Research Applications

11H-Benzo[a]carbazol-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 11H-Benzo[a]carbazol-4-ol involves its interaction with various molecular targets and pathways. It can act as an inhibitor or modulator of specific enzymes and receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    Carbazole: An aromatic heterocyclic compound with a similar tricyclic structure but without the hydroxyl group.

    1,2-Benzcarbazole: A derivative of carbazole with a different substitution pattern.

    11-Azachrysofluorene: Another carbazole derivative with a unique structure.

Uniqueness: 11H-Benzo[a]carbazol-4-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

11H-benzo[a]carbazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO/c18-15-7-3-5-12-11(15)8-9-13-10-4-1-2-6-14(10)17-16(12)13/h1-9,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGIEALKCFMLAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)C(=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90479286
Record name 11H-Benzo[a]carbazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90479286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23682-01-1
Record name 11H-Benzo[a]carbazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90479286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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